molecular formula C5H12O3 B104717 1,1,1-Trimethoxyethane CAS No. 1445-45-0

1,1,1-Trimethoxyethane

Cat. No. B104717
CAS RN: 1445-45-0
M. Wt: 120.15 g/mol
InChI Key: HDPNBNXLBDFELL-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxyethane is a chemical compound that has been studied for its molecular structure in the gas phase. The research has shown that it predominantly exists in a C1 conformer, as indicated by vibrational spectra. The molecular geometry has been determined through electron diffraction and molecular mechanics calculations, providing detailed measurements of bond lengths and angles within the molecule .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1,1,1-Trimethoxyethane, they do mention related compounds and their synthesis methods. For example, 1,2,3-Trimethoxypropane, a related compound, has been synthesized from glycerol, which is derived from triglycerides of plant or animal origin . Additionally, the synthesis of other complex organic molecules, such as doubly trimethylene-bridged tetrabenzyl p-phenylenediamine paracyclophane, has been reported, which could provide insights into potential synthetic pathways for 1,1,1-Trimethoxyethane .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trimethoxyethane has been thoroughly investigated using electron diffraction in the gas phase. The molecule exhibits a C1 conformer with specific bond lengths and angles. For instance, the central C-O bond length is 1.398 Å, and the terminal C-O bond length is 1.431 Å. The C-C bond length is 1.527 Å, and the C-H bond length is 1.114 Å. The angles around the central carbon atom vary between 106.6° and 113.1°, which is indicative of the molecule's three-dimensional structure .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions involving 1,1,1-Trimethoxyethane. However, studies on related compounds, such as trimethoxymethane, have explored the structural implications of the anomeric effect, which could influence the reactivity of ethers like 1,1,1-Trimethoxyethane . Additionally, the use of triethyloxonium tetrafluoroborate in O-methylation reactions with 1,2-dimethoxyethane suggests potential reactivity of 1,1,1-Trimethoxyethane in similar methylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trimethoxyethane have been characterized by its molecular structure and vibrational spectra. The electron diffraction studies provide a clear picture of the molecule's geometry, which is crucial for understanding its physical properties, such as density and viscosity. Although the specific thermophysical properties of 1,1,1-Trimethoxyethane are not reported in the provided papers, the structure and vibrational spectra are essential for predicting these properties . The study of 1,2,3-Trimethoxypropane's density, viscosity, and vapor pressure with respect to temperature could offer a comparative basis for understanding the properties of 1,1,1-Trimethoxyethane .

Scientific Research Applications

Molecular Structure Studies

1,1,1-Trimethoxyethane has been studied for its molecular structure in the gas phase using techniques like electron diffraction and vibrational spectra analysis. These studies revealed the predominant conformer in the gas phase and provided detailed insights into the molecular geometry of 1,1,1-Trimethoxyethane (Spelbos, Mijlhoff, & Renes, 1978).

Reaction with Peroxides

Research has been conducted on the reaction of 1,1,1-Trimethoxyethane with peroxides. For instance, it has been used in the formation of bis(dimethoxymethyl) peroxide and bis(1,1-dimethoxyethyl) peroxide through benzophenone sensitized photooxygenation (Kopecky & Molina, 1987).

Catalytic Transformation

1,1,1-Trimethoxyethane has been involved in the catalytic transformation processes. For example, an efficient one-pot transformation of glucose to 1,1,2-Trimethoxyethane over W-Beta catalysts has been studied, showcasing its potential in biofuel production (Zhao et al., 2022).

Polymerization Studies

It has also been a subject in polymerization studies. Research on the cationic polymerization of cyclic carbonates, including 1,3-Dioxanone-2 (trimethylene carbonate), used 1,1,1-Trimethoxyethane as a reference compound to understand the polymerization mechanism (Kricheldorf & Jenssen, 1989).

Rotational Isomerism

Studies on the rotational isomerism of 1,1,1-Trimethoxyethane have been conducted to understand its physical properties in different states like liquid, vapor, and solid. This research has implications for understanding the physical behavior of similar compounds (Kumar, 1972).

Safety And Hazards

1,1,1-Trimethoxyethane is a highly flammable liquid and vapor. It may cause an allergic skin reaction and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .

properties

IUPAC Name

1,1,1-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPNBNXLBDFELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027400
Record name 1,1,1-Trimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethane, 1,1,1-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,1,1-Trimethoxyethane

CAS RN

1445-45-0
Record name Trimethyl orthoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-45-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trimethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1,1-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1-Trimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl orthoacetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.448
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Record name 1,1,1-TRIMETHOXYETHANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
A Spelbos, FC Mijlhoff, GH Renes - Journal of Molecular Structure, 1978 - Elsevier
The structure of 1,1,1-trimethoxyethane has been studied by electron diffraction in the gas phase. Although this technique cannot discriminate between a GGG (point symmetry C 3 ) and …
Number of citations: 5 www.sciencedirect.com
K Kumar - Journal of Molecular Structure, 1972 - Elsevier
The liquid, vapour and solid-state infrared spectra of 1,1,1-trimethoxy-ethane were recorded in the region 250–4000 cm −1 . The laser-Raman spectrum with qualitative depolarization …
Number of citations: 2 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
LR Schroeder - Journal of the Chemical Society B: Physical Organic, 1970 - pubs.rsc.org
Nmr analyses of 2,6-dichlorobenzoic acid-catalysed [2H6]ethanolyses of 1,1,1-triethoxyethane, 1,1,1-trimethoxyethane, and 2-ethoxy-2-methyl-1,3-dioxolan indicate that in each case …
Number of citations: 2 pubs.rsc.org
E Tabei, S Mori, F Okada, S Tajima… - Organic mass …, 1992 - Wiley Online Library
The fragmentations of tetramethoxysilane ((CH 3 O) 4 Si (1)) and trimethoxymethylsilane ((CH 3 O) 3 SiCH 3 (3)) induced by electron impact were investigated by mass‐analysed ion …
Number of citations: 14 onlinelibrary.wiley.com
G Ondrey - Chemical Engineering, 2006 - go.gale.com
Early next year, Nippoh Chemicals Co.(Tokyo; edlinks. che. com/5829-532) plans to build a 1,000-mt/yr plant for producing the pharmaceutical precursor trimethyl orthoacetate (1, 1, 1-…
Number of citations: 0 go.gale.com
CG Devkate, KD Warad, MB Bhalerao… - Journal of Chemical …, 2017 - researchgate.net
Here in we report a green and efficient synthesis of benzimidazoles and its derivatives, by the condensation of 1, 2-phenylendiamine and orthoesters in presence of ionic liquid, 1-…
Number of citations: 4 www.researchgate.net
W Li, C Pan, Q Zhang, Z Liu, J Peng, P Chen… - Bioresource …, 2011 - Elsevier
In this work, the low-boiling fraction (LBF) of bio-oil was used as feed stock. LBF is a very complex mixture, and the three groups in LBF: acids, aldehydes and phenols, are primarily …
Number of citations: 100 www.sciencedirect.com
RB LeBlanc - Analytical Chemistry, 1958 - ACS Publications
The spectrum obtained is a summa-tion of the spectra of vinyl ethyl ether, ethanol, and acetal. As many as possible of the acetal-type com-pounds were obtained and checked to see if …
Number of citations: 8 pubs.acs.org
CJ McElhinny Jr, AH Lewin, SW Mascarella… - Bioorganic & medicinal …, 2012 - Elsevier
SB-334867 has been an important ligand for the study of the orexin 1 (OX1) receptor due to its high OX1/OX2 selectivity and bioavailability. This ligand however, contains a 2-…
Number of citations: 61 www.sciencedirect.com

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